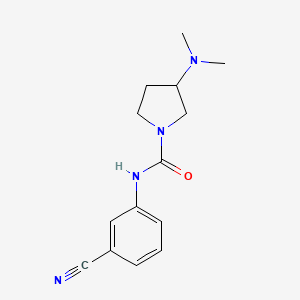![molecular formula C14H19NO2S B6897506 Oxan-4-yl(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)methanone](/img/structure/B6897506.png)
Oxan-4-yl(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxan-4-yl(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)methanone is a complex organic compound that features a unique combination of oxane and tetrahydrothienoazepine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxan-4-yl(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)methanone typically involves a multi-step process. One common method is the domino reaction of 4-aryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines with activated alkynes. This reaction is carried out under specific conditions, often involving electron-deficient alkynes and various solvents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Oxan-4-yl(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions mentioned above are usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
Oxan-4-yl(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism by which Oxan-4-yl(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism of action is still under investigation, but it is believed to involve modulation of these targets to achieve the desired therapeutic or material properties .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: This compound shares a similar core structure but lacks the oxane moiety.
4,7,8,9-Tetrahydrothieno[2,3-d]azocine: Another related compound with a different ring fusion pattern.
Uniqueness
Oxan-4-yl(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)methanone is unique due to its combination of oxane and tetrahydrothienoazepine structures, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
oxan-4-yl(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c16-14(11-3-7-17-8-4-11)15-6-1-2-13-12(10-15)5-9-18-13/h5,9,11H,1-4,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUMSODDFDPUDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CN(C1)C(=O)C3CCOCC3)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxathiine-2-carboxamide](/img/structure/B6897423.png)
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzoxathiine-2-carboxamide](/img/structure/B6897428.png)


![[3-(2-Methylfuran-3-carbonyl)-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B6897447.png)

![3-Azaspiro[5.5]undecan-3-yl(1,2-oxazol-3-yl)methanone](/img/structure/B6897460.png)


![5-(Quinolin-8-ylmethyl)furo[3,2-c]pyridin-4-one](/img/structure/B6897486.png)


![3-[1-[(3-Fluorophenyl)methyl]imidazol-2-yl]pyridine](/img/structure/B6897498.png)

